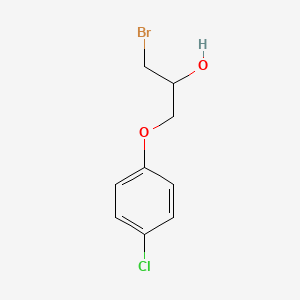
2-Propanol, 1-bromo-3-(4-chlorophenoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propanol, 1-bromo-3-(4-chlorophenoxy)- is an organic compound with the molecular formula C9H10BrClO2 It is a derivative of 2-propanol, where the hydrogen atom on the second carbon is replaced by a bromine atom, and the hydrogen atom on the third carbon is replaced by a 4-chlorophenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-bromo-3-(4-chlorophenoxy)- typically involves the bromination of 2-propanol followed by the introduction of the 4-chlorophenoxy group. One common method is as follows:
Bromination of 2-Propanol: 2-Propanol is reacted with bromine in the presence of a catalyst such as iron(III) bromide to produce 1-bromo-2-propanol.
Introduction of 4-Chlorophenoxy Group: 1-Bromo-2-propanol is then reacted with 4-chlorophenol in the presence of a base such as potassium carbonate to yield 2-Propanol, 1-bromo-3-(4-chlorophenoxy)-.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propanol, 1-bromo-3-(4-chlorophenoxy)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products Formed
Substitution: Formation of 2-propanol derivatives with different functional groups.
Oxidation: Formation of 2-bromo-3-(4-chlorophenoxy)propanal or 2-bromo-3-(4-chlorophenoxy)propanone.
Reduction: Formation of 2-propanol, 1-hydroxy-3-(4-chlorophenoxy)-.
Wissenschaftliche Forschungsanwendungen
2-Propanol, 1-bromo-3-(4-chlorophenoxy)- has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-Propanol, 1-bromo-3-(4-chlorophenoxy)- involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the 4-chlorophenoxy group contribute to its reactivity and binding affinity. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-2-propanol: Similar structure but lacks the 4-chlorophenoxy group.
2-Hydroxy-2-methylethyl bromide: Similar structure but lacks the 4-chlorophenoxy group.
Propylene bromohydrin: Similar structure but lacks the 4-chlorophenoxy group.
Uniqueness
2-Propanol, 1-bromo-3-(4-chlorophenoxy)- is unique due to the presence of both the bromine atom and the 4-chlorophenoxy group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
219658-27-2 |
|---|---|
Molekularformel |
C9H10BrClO2 |
Molekulargewicht |
265.53 g/mol |
IUPAC-Name |
1-bromo-3-(4-chlorophenoxy)propan-2-ol |
InChI |
InChI=1S/C9H10BrClO2/c10-5-8(12)6-13-9-3-1-7(11)2-4-9/h1-4,8,12H,5-6H2 |
InChI-Schlüssel |
RULNUKIHVJHZJN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1OCC(CBr)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


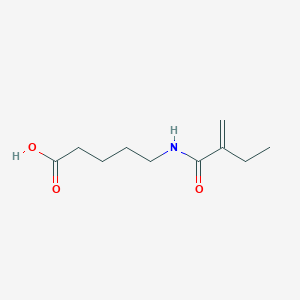
![Benzene, [(3-iodobutyl)thio]-](/img/structure/B12562806.png)

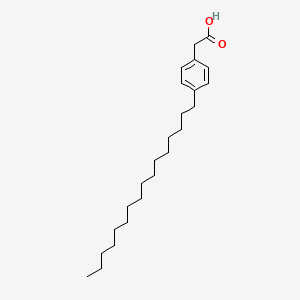

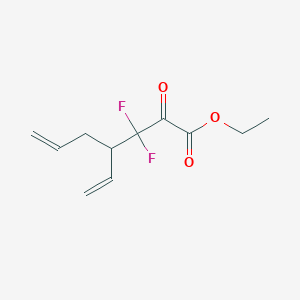
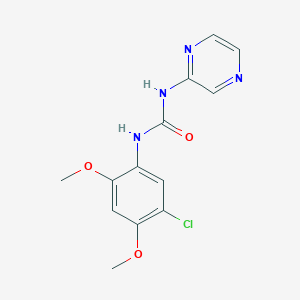
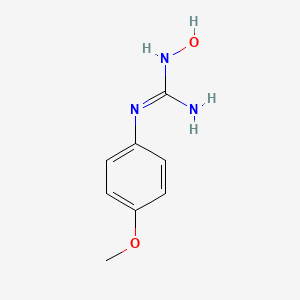
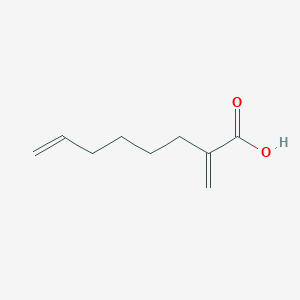
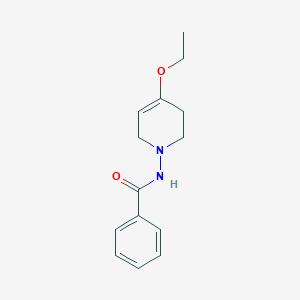
![1-(3-Aminophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B12562854.png)
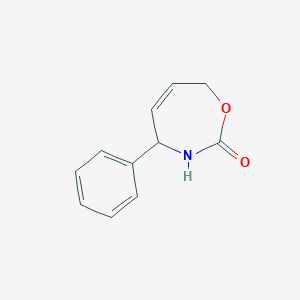
![1-(3-Aminophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B12562869.png)
![5-Bromo-1,3-dimethyl-2-[(octan-2-yl)oxy]benzene](/img/structure/B12562876.png)
